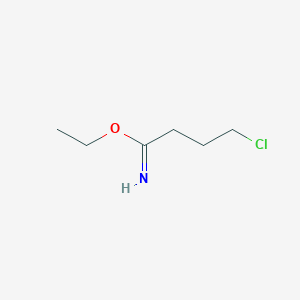
ethyl 4-chlorobutanimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Ethyl 4-chlorobutanimidate can be synthesized through the condensation of ethyl 4-oxobutanoate with glycinamide hydrochloride . This reaction forms the basis of a one-pot industrial method for the preparation of tetrahydro-5H-pyrrolo[1,2-а]imidazole-2,5(3H)-dione . The reaction conditions typically involve the use of a solvent and a catalyst to facilitate the condensation process.
Analyse Chemischer Reaktionen
Ethyl 4-chlorobutanimidate undergoes various types of chemical reactions, including substitution and condensation reactions . Common reagents used in these reactions include acids, bases, and other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with a nucleophile can lead to the formation of substituted imidates .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-chlorobutanimidate is utilized in scientific research for its diverse properties. It finds applications in organic synthesis, where it is used as a building block for the synthesis of more complex molecules. In pharmaceutical development, it is used to create compounds with potential therapeutic effects. Additionally, it is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of ethyl 4-chlorobutanimidate involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it attacks electrophilic centers to form new bonds . The specific pathways and targets depend on the nature of the reaction and the reagents involved .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-chlorobutanimidate can be compared with other similar compounds such as this compound hydrochloride. While both compounds share similar structures, the hydrochloride form has different physical and chemical properties due to the presence of the hydrochloride group. Other similar compounds include various substituted imidates, which have different substituents on the imidate group .
Eigenschaften
IUPAC Name |
ethyl 4-chlorobutanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-2-9-6(8)4-3-5-7/h8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVFICYZPRJIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)CCCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
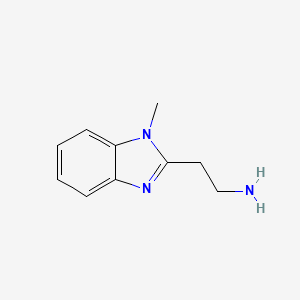
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2677631.png)
![3-Cyclohexyl-5-[[3-methoxy-4-[(4-nitrobenzoyl)oxy]phenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B2677632.png)
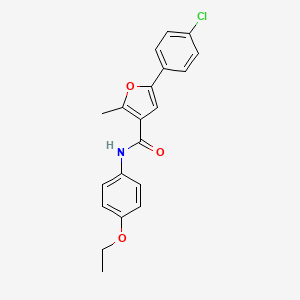
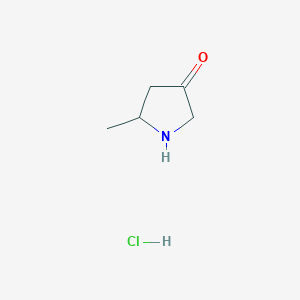
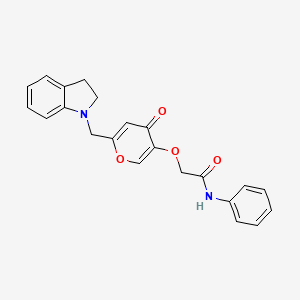

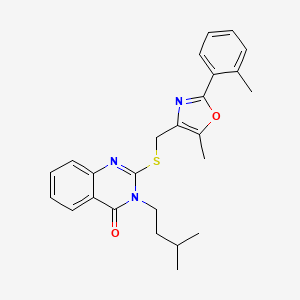
![2-[3-(3,4-dimethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2677646.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2677647.png)
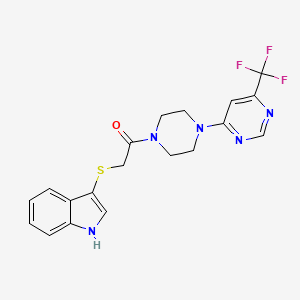


![N-[(2E)-6-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2677651.png)
